REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:13]=1.Br[CH2:24][C:25]#[N:26]>C1COCC1>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([CH:18]([CH2:24][C:25]#[N:26])[C:19]([O:21][CH3:22])=[O:20])=[CH:16][CH:17]=1 |f:0.1|
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Name
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|
Quantity
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13.1 mL
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Type
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reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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2.2 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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BrCC#N
|
Name
|
|
Quantity
|
16 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at −78° C. for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The reaction was stirred at −78° C. for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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The reaction was then warmed to room temperature
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Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with 1N HCl
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (hexanes: EtOAc, 4:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |